molecular formula C12H18N2O B3039221 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine CAS No. 1000507-30-1

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine

Cat. No.: B3039221
CAS No.: 1000507-30-1
M. Wt: 206.28 g/mol
InChI Key: LDFQXSKZZJTLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol This compound features a pyrrolidine ring attached to a phenyl ring via an ether linkage, with an ethylamine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine is unique due to its specific combination of a pyrrolidine ring, a phenyl ring, and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine is a compound of significant interest in pharmacology due to its structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a pyrrolidine moiety and an ethylamine group, suggesting interactions with various biological systems, particularly neurotransmitter receptors. Its molecular formula is C12H18N2OC_{12}H_{18}N_{2}O, and it has been identified as a ligand for several receptors, which may be relevant in pharmacological applications .

The biological activity of this compound is hypothesized to stem from its ability to modulate neurotransmitter activity. Specifically, it has been shown to enhance the activity of neurotransmitters such as acetylcholine and serotonin , indicating potential roles in cognitive enhancement and mood regulation.

Neurotransmitter Interaction

  • Acetylcholine : The compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thus increasing its availability in synaptic clefts.
  • Serotonin : Similar compounds have indicated that modifications in the amine and ether functionalities can significantly alter their effects on serotonin pathways .

Anticancer Potential

Research indicates that related compounds exhibit anticancer properties by disrupting microtubule dynamics and inducing apoptosis in cancer cell lines. For instance, studies on structurally similar compounds have demonstrated their effectiveness in inhibiting the proliferation of human prostate cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxyphenyl)-N-methylpyrrolidineMethoxy substitution on phenylPotential antidepressant properties
4-(Pyrrolidin-1-yl)anilineAniline structure with pyrrolidineKnown to affect serotonin pathways
2-Amino-N-(4-pyridyl)-N-(pyrrolidin-1-yl)ethanolContains pyridine and pyrrolidineInvestigated for neuroprotective effects

This comparison highlights how variations in substituents can lead to differing biological activities, emphasizing the significance of structural modifications in pharmacology .

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective properties of pyrrolidine derivatives similar to this compound. Results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Research into related compounds has shown that they can induce apoptosis in various cancer cell lines by disrupting tubulin polymerization. This mechanism is critical for developing new anticancer therapies targeting microtubule dynamics .
  • Pharmacokinetics : Studies have indicated that structural modifications can enhance the pharmacokinetic properties of similar compounds, leading to improved bioavailability and therapeutic efficacy .

Properties

IUPAC Name

2-(4-pyrrolidin-3-yloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-5-10-1-3-11(4-2-10)15-12-6-8-14-9-12/h1-4,12,14H,5-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQXSKZZJTLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Reactant of Route 3
Reactant of Route 3
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Reactant of Route 4
Reactant of Route 4
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Reactant of Route 5
Reactant of Route 5
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Reactant of Route 6
Reactant of Route 6
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.